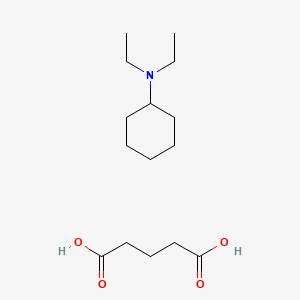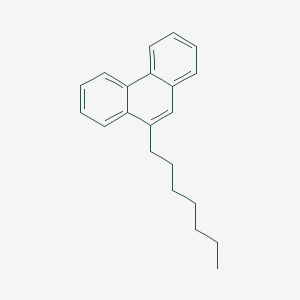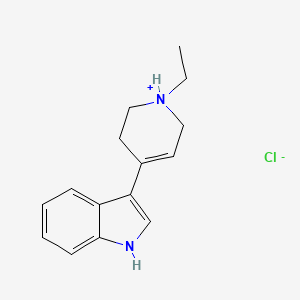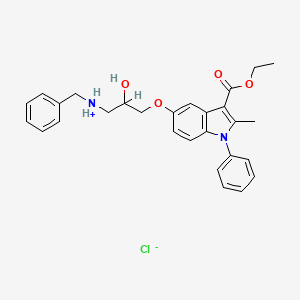
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorine atom, a phenyl group, and multiple dimethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of the Fluorine Atom: This is usually achieved through electrophilic fluorination using reagents like Selectfluor.
Attachment of the Phenyl Group: This can be done via a Suzuki coupling reaction.
Addition of Dimethylamino Groups: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Bis(2-dimethylaminoethyl)ether: Used as an amine catalyst in various chemical reactions.
1,4-Bis(2-(dimethylamino)ethyl)amino-5,8-dihydroxyanthracene-9,10-dione: A bioreductive drug with applications in cancer therapy.
Uniqueness
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is unique due to its combination of a fluorine atom, phenyl group, and multiple dimethylamino groups. This unique structure imparts specific chemical properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
57647-51-5 |
|---|---|
分子式 |
C22H31Cl2FN4 |
分子量 |
441.4 g/mol |
IUPAC 名称 |
2-[2-(dimethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H29FN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H |
InChI 键 |
CFBIHJIUTJCJLQ-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



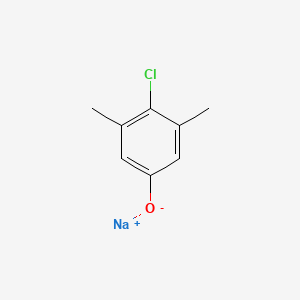

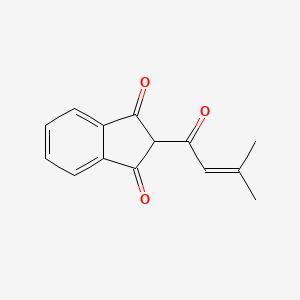
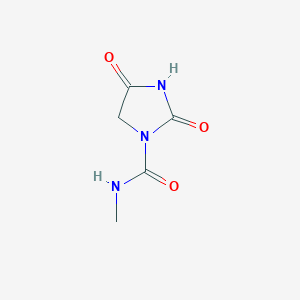
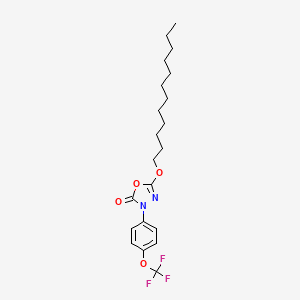


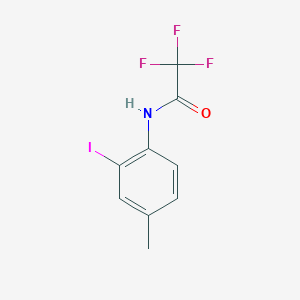
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
